molecular formula C22H30N2O8 B14013513 2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate

2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate

Cat. No.: B14013513
M. Wt: 450.5 g/mol
InChI Key: HVVMKCPRACMDSI-JWTNVVGKSA-N
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Description

endo-BCN-PEG2-NHS ester is a compound used primarily in click chemistry as a crosslinker. It contains an NHS ester group, which can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group is reactive with azide-tagged biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG2-NHS ester typically involves the reaction of endo-BCN with PEG2 and NHS ester. The reaction conditions often include the use of solvents like DMSO, DCM, and DMF, and the process is carried out under inert atmosphere conditions at low temperatures (e.g., -20°C) to maintain the stability of the compound .

Industrial Production Methods

Industrial production methods for endo-BCN-PEG2-NHS ester are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amide-linked conjugates and triazole-linked biomolecules .

Scientific Research Applications

endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in labeling and modifying biomolecules such as proteins and oligonucleotides.

    Medicine: Utilized in drug delivery systems and the development of diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming stable triazole linkages. These reactions facilitate the labeling, modification, and conjugation of various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • endo-BCN-PEG4-NHS ester
  • endo-BCN-PEG8-NHS ester
  • endo-BCN-PEG3-NHS ester
  • endo-BCN-PEG4-Val-Cit-PAB-MMAE
  • endo-BCN-PEG2-alcohol

Uniqueness

endo-BCN-PEG2-NHS ester is unique due to its specific combination of the BCN group and NHS ester group, which allows for efficient and selective labeling of primary amines and azide-tagged biomolecules. The PEG2 spacer enhances solubility in aqueous media, making it suitable for various biological and chemical applications .

Properties

Molecular Formula

C22H30N2O8

Molecular Weight

450.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28)/t16-,17+,18?

InChI Key

HVVMKCPRACMDSI-JWTNVVGKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Origin of Product

United States

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